molecular formula C11H15N3O2 B13703128 4,6-Diisopropoxypyrimidine-5-carbonitrile

4,6-Diisopropoxypyrimidine-5-carbonitrile

Cat. No.: B13703128
M. Wt: 221.26 g/mol
InChI Key: PGJCSJMQLIVMBT-UHFFFAOYSA-N
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Description

4,6-Diisopropoxypyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diisopropoxypyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable nitrile precursors with isopropyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diisopropoxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce pyrimidine amines .

Scientific Research Applications

4,6-Diisopropoxypyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Diisopropoxypyrimidine-5-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may act as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of enzymes and inhibiting their activity. This can lead to the disruption of cellular processes such as cell division and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 4,6-Diisopropoxypyrimidine-5-carbonitrile is unique due to its specific isopropoxy substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4,6-di(propan-2-yloxy)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H15N3O2/c1-7(2)15-10-9(5-12)11(14-6-13-10)16-8(3)4/h6-8H,1-4H3

InChI Key

PGJCSJMQLIVMBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=N1)OC(C)C)C#N

Origin of Product

United States

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